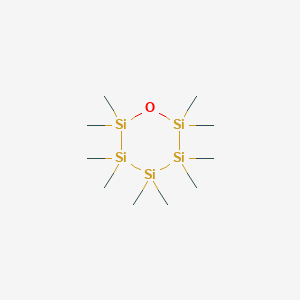
Oxapentasilacyclohexane, decamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxapentasilacyclohexane, decamethyl- is an organosilicon compound with the chemical formula C10H30O5Si5. It is a colorless and odorless liquid that is slightly volatile. This compound is classified as a cyclomethicone and is commonly used in various cosmetic and personal care products due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxapentasilacyclohexane, decamethyl- can be synthesized by treating octamethylcyclotetrasiloxane with aqueous hydrochloric acid and a normal C6-16 alkyl sulfonic acid. The reaction is carried out at elevated temperatures to achieve good yields .
Industrial Production Methods: The industrial production of oxapentasilacyclohexane, decamethyl- involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The process typically includes distillation and purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Oxapentasilacyclohexane, decamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce various halogenated siloxanes.
Scientific Research Applications
Oxapentasilacyclohexane, decamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions and processes.
Biology: The compound is employed in the study of biological systems and as a component in certain biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as a carrier for drug delivery systems.
Industry: The compound is widely used in the cosmetics industry, particularly in products like deodorants, sunblocks, hair sprays, and skin care products
Mechanism of Action
The mechanism of action of oxapentasilacyclohexane, decamethyl- involves its interaction with various molecular targets and pathways. The compound acts as an emollient, providing a smooth and silky texture to cosmetic products. It forms a protective barrier on the skin, reducing water loss and enhancing the skin’s hydration. Additionally, it can penetrate the skin’s surface, delivering active ingredients to deeper layers.
Comparison with Similar Compounds
Octamethylcyclotetrasiloxane: Another cyclomethicone with similar properties but a different molecular structure.
Hexamethylcyclotrisiloxane: A smaller cyclic siloxane with distinct physical and chemical properties.
Dodecamethylcyclohexasiloxane: A larger cyclic siloxane with higher molecular weight and different applications.
Uniqueness: Oxapentasilacyclohexane, decamethyl- is unique due to its specific molecular structure, which provides a balance of volatility and stability. This makes it particularly suitable for use in personal care products where a lightweight, non-greasy feel is desired .
Properties
CAS No. |
143584-19-4 |
|---|---|
Molecular Formula |
C10H30OSi5 |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decamethyloxapentasilinane |
InChI |
InChI=1S/C10H30OSi5/c1-12(2)11-13(3,4)15(7,8)16(9,10)14(12,5)6/h1-10H3 |
InChI Key |
ZIPBMWWWYUVJGI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


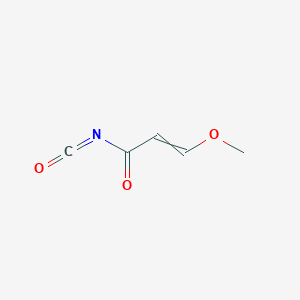
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)

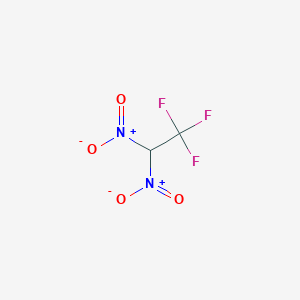
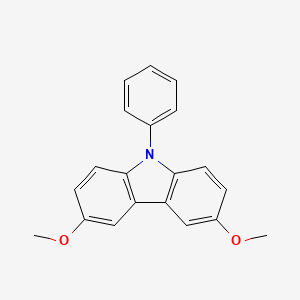
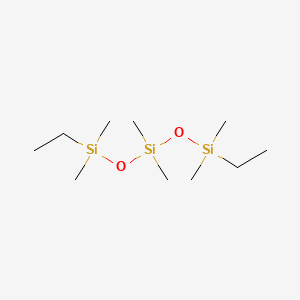


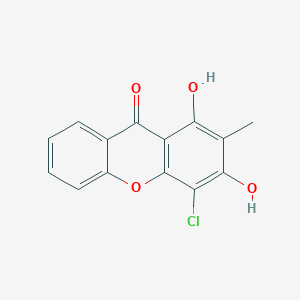
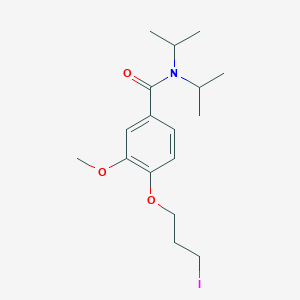
![N-Ethenyl-N-[(oxiran-2-yl)methoxy]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12552108.png)
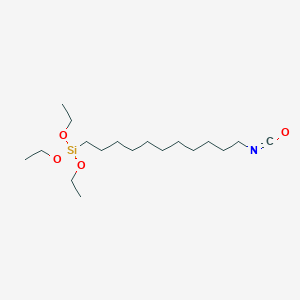
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
